molecular formula C9H9ClFN B12954332 (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B12954332
M. Wt: 185.62 g/mol
InChI Key: ZNRBLOZQQJVBEC-IMTBSYHQSA-N
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Description

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method is the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a transition metal catalyst. The resulting cyclopropane intermediate can then be subjected to amination reactions to introduce the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclopropane-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the cyclopropane ring can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-Chlorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine

Uniqueness

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine, with the CAS number 2227766-79-0, has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9ClFN
  • Molecular Weight : 185.63 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Antidepressant Effects

Research has indicated that compounds structurally related to this compound may exhibit antidepressant-like effects through selective serotonin receptor modulation. These compounds have been evaluated for their ability to act as agonists at the 5-hydroxytryptamine (serotonin) receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation .

Antimicrobial Activity

In vitro studies have shown that derivatives of cyclopropanamines can demonstrate significant antimicrobial properties. For instance, related compounds have exhibited activity against various strains of fungi and bacteria. Although specific data on this compound is limited, structural analogs have shown promising results in inhibiting fungal growth, suggesting potential applications in treating infections .

The proposed mechanism of action for this compound includes:

  • Receptor Modulation : Interacting with serotonin receptors to enhance mood.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation.

Study on Antidepressant Activity

A study conducted on a series of cyclopropanamine derivatives revealed that certain modifications led to enhanced binding affinity to serotonin receptors and improved antidepressant-like behavior in animal models. The specific compound this compound was part of this investigation, showcasing potential efficacy in preclinical settings .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various cyclopropanamine derivatives against Candida albicans and other pathogens, it was found that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL. Although specific data for this compound was not detailed, its structural similarities suggest it may possess comparable activity .

Data Summary Table

PropertyValue
Molecular FormulaC9H9ClFN
Molecular Weight185.63 g/mol
Purity95%
CAS Number2227766-79-0
Potential ActivitiesAntidepressant, Antimicrobial
Related StudiesSerotonin receptor modulation

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1

InChI Key

ZNRBLOZQQJVBEC-IMTBSYHQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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